Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate
Description
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked to a methyl thioacetate group. The methyl ester group contributes to its solubility and metabolic stability, making it a candidate for pharmacological exploration.
Properties
Molecular Formula |
C11H9N3O2S2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetate |
InChI |
InChI=1S/C11H9N3O2S2/c1-16-9(15)6-17-10-12-13-11-14(10)7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3 |
InChI Key |
JJULXVLQESQFPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptobenzothiazole with hydrazine derivatives to form the triazole ring, followed by esterification with methyl chloroacetate . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
Scientific Research Applications
Chemical Properties and Structure
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate has a molecular formula of and a molecular weight of approximately 204.25 g/mol. The compound features a triazole ring fused with a benzothiazole moiety, which contributes to its biological activity.
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of triazolo[3,4-b][1,3]benzothiazoles exhibit promising anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The National Cancer Institute has evaluated several derivatives for their cytotoxic effects against a range of tumor types using standard assays like the sulforhodamine B assay .
2. Antimicrobial Properties
This compound has also been studied for its antimicrobial effects. Compounds in this class have shown activity against both gram-positive and gram-negative bacteria as well as fungi. The mechanism of action often involves interference with microbial DNA synthesis or cell wall integrity .
3. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specific derivatives have been identified as effective inhibitors of carbonic anhydrase and cholinesterase enzymes. These properties suggest potential applications in treating conditions like glaucoma and Alzheimer's disease .
Agricultural Applications
1. Plant Growth Regulators
Compounds related to this compound have been evaluated for their efficacy as plant growth regulators. They can enhance growth rates and improve yield in various crops by modulating hormonal pathways involved in plant development .
2. Pest Control
The insecticidal properties of triazole derivatives have led to their exploration as potential biopesticides. These compounds can disrupt the metabolic processes of pests while being less harmful to beneficial insects and the environment compared to traditional pesticides .
Material Science Applications
1. Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of new materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability or electrical conductivity due to its heterocyclic nature .
2. Photophysical Properties
Research has shown that compounds containing triazole and benzothiazole moieties exhibit interesting photophysical properties that can be exploited in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells .
Mechanism of Action
The mechanism of action of Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate involves its interaction with specific molecular targets and pathways. The triazole and benzothiazole moieties allow the compound to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The compound’s fused triazolo-benzothiazole system distinguishes it from closely related triazolo-thiadiazoles (e.g., 3-aryl/alkyl-substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles). Key differences include:
- Benzothiazole vs.
- Electronic Effects : The sulfur atom in benzothiazole contributes to electron delocalization, altering redox properties and binding affinities relative to thiadiazole derivatives .
Substituent Effects
The methyl thioacetate group (–SCH2COOCH3) is a critical structural feature. Comparisons with analogs include:
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl ([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a triazole ring fused with a benzothiazole moiety. Its molecular formula is , and it has a molecular weight of 337.82 g/mol. The compound's unique structure contributes to its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, derivatives of 1,2,4-triazolo[3,4-b][1,3]thiadiazine have shown significant cytotoxic effects against various cancer cell lines. A notable study conducted by the National Cancer Institute evaluated the activity of these compounds against 60 different cancer cell lines including leukemia and breast cancer. Results indicated that certain derivatives exhibited promising antitumor activity with IC50 values ranging from 1.1 to 18.8 µM .
Table 1: Antitumor Activity of Triazolo Derivatives
| Compound Type | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | MDA-MB-468 (Breast), A549 (Lung), HCT116 (Colon) | 2.5 - 15 |
| This compound | Various lines including CNS and melanoma | Not specified |
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Research indicates that triazole derivatives can inhibit bacterial growth and show antifungal activity. For example, compounds similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound Type | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory |
| 5-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazole | Escherichia coli | Moderate |
The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes such as DNA synthesis and repair mechanisms in cancer cells. Additionally, its ability to disrupt microbial cell walls contributes to its antimicrobial efficacy .
Case Studies
Several case studies have been conducted to assess the biological activity of triazole derivatives:
- Case Study 1 : A study on the cytotoxic effects of triazole derivatives showed that compounds with specific substitutions on the benzothiazole ring exhibited enhanced activity against breast cancer cells (MCF-7), indicating a structure-activity relationship that could guide future drug design .
- Case Study 2 : Another research effort focused on the synthesis and evaluation of triazole-based compounds for their antimicrobial properties revealed that modifications in the side chains significantly influenced their effectiveness against various pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
